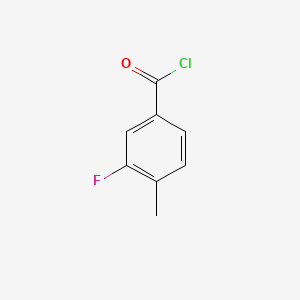

3-Fluoro-4-methylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCZSXNEGNALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370548 | |

| Record name | 3-Fluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59189-97-8 | |

| Record name | 3-Fluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59189-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Fluoro-4-methylbenzoyl chloride, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines the synthetic route, details experimental protocols, presents quantitative data, and includes visualizations to aid in understanding the chemical transformations and experimental workflows.

Synthesis Pathway Overview

The most direct and commonly employed synthesis route to this compound involves a two-step process. The first step is the formation of the precursor, 3-fluoro-4-methylbenzoic acid, from 2-fluoro-4-bromotoluene via a Grignard reaction. The subsequent step involves the conversion of the carboxylic acid to the desired acyl chloride using a chlorinating agent such as thionyl chloride.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid

This procedure involves the formation of a Grignard reagent from 2-fluoro-4-bromotoluene, followed by its reaction with carbon dioxide to yield the corresponding carboxylic acid.

Materials:

-

2-Fluoro-4-bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Iodine crystal (optional, for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 2-fluoro-4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add crushed dry ice (an excess) to the reaction mixture. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.

-

Allow the mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid. This will protonate the carboxylate salt and dissolve any remaining magnesium.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude 3-fluoro-4-methylbenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Step 2: Synthesis of this compound

This procedure details the conversion of 3-fluoro-4-methylbenzoic acid to this compound using thionyl chloride. A similar protocol for the synthesis of 3-methylbenzoyl chloride with high yield and purity has been reported.[1]

Materials:

-

3-Fluoro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM) (optional, as solvent)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place 3-fluoro-4-methylbenzoic acid (1.0 equivalent).

-

If using a solvent, add anhydrous toluene or DCM.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the flask.

-

Add a catalytic amount of DMF (a few drops).

-

-

Reaction:

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used, if any).

-

Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂). This typically takes 2-3 hours.

-

-

Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.[1]

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

-

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound and its precursor. It is important to note that the yield for the synthesis of 3-fluoro-4-methylbenzoic acid is not explicitly stated in the search results, but Grignard reactions followed by carboxylation generally proceed in good to excellent yields. The data for the chlorination step is based on a similar reported procedure for 3-methylbenzoyl chloride.[1]

| Step 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid | |

| Parameter | Value |

| Starting Material | 2-Fluoro-4-bromotoluene |

| Key Reagents | Magnesium, Carbon Dioxide |

| Typical Yield | Not explicitly found, but generally good to excellent |

| Purity | ≥ 98% (GC)[2] |

| Melting Point | 171 - 175 °C[2] |

| Step 2: Synthesis of this compound | |

| Parameter | Value |

| Starting Material | 3-Fluoro-4-methylbenzoic acid |

| Key Reagents | Thionyl chloride, DMF (catalyst) |

| Reported Yield (for a similar compound) | 99.3%[1] |

| Reported Purity (for a similar compound) | 98.2%[1] |

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow: Grignard Reaction and Carboxylation

Caption: Experimental workflow for the synthesis of 3-Fluoro-4-methylbenzoic acid.

Experimental Workflow: Chlorination

Caption: Experimental workflow for the synthesis of this compound.

References

3-Fluoro-4-methylbenzoyl chloride chemical properties

An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where this compound serves as a key intermediate.

Chemical and Physical Properties

This compound is a substituted aromatic acyl chloride. The presence of the acyl chloride group makes it a reactive compound, valuable for a variety of nucleophilic acyl substitution reactions. The fluorine atom can influence the electronic properties and biological activity of derivative compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 59189-97-8 | [1] |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 223.4°C at 760 mmHg | [2][3] |

| Density | 1.250 g/cm³ | [2][3] |

| Flash Point | 88.9°C | [2][3] |

| Refractive Index | 1.531 - 1.533 | [2] |

| SMILES | CC1=C(C=C(C=C1)C(=O)Cl)F | [1] |

| InChIKey | DPWCZSXNEGNALT-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While detailed spectra are best consulted from spectral databases, the following information summarizes available data.

Table 2: Spectroscopic Data for this compound

| Technique | Instrument / Details | Source |

| FT-IR | Bruker Tensor 27 FT-IR; Neat technique. | [1] |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [1] |

Reactivity and Stability

Reactivity: this compound's reactivity is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

-

Hydrolysis: Reacts violently with water to form 3-fluoro-4-methylbenzoic acid and hydrochloric acid gas.[1] This reaction is vigorous, and the compound is considered moisture-sensitive.

-

Acylation: It is an effective acylating agent. It reacts with amines to form amides, with alcohols to form esters, and can be used in Friedel-Crafts acylation reactions to form ketones. These reactions typically proceed in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct.

Stability: The compound is stable under recommended storage conditions, which include a dry, cool, and well-ventilated area in a tightly sealed container, often under an inert atmosphere (e.g., nitrogen).[1]

Incompatible Materials:

-

Water and moisture

-

Strong oxidizing agents

-

Strong bases

-

Alcohols and amines (in uncontrolled conditions)

Experimental Protocols

General Synthesis of this compound

The standard method for preparing acyl chlorides is by treating the corresponding carboxylic acid with a chlorinating agent. A typical laboratory-scale synthesis for this compound would involve the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet (to scrub HCl), add 3-fluoro-4-methylbenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

-

The mixture is gently heated under reflux until the evolution of gas (SO₂ and HCl) ceases.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The resulting crude this compound can then be purified by vacuum distillation to yield the final product.

Caption: General synthesis workflow for this compound.

Amide Synthesis via Schotten-Baumann Reaction

This protocol describes a general method for synthesizing an amide from this compound and a primary or secondary amine.

Methodology:

-

Dissolve the amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.1 to 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask, and cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 to 1.1 equivalents) in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the cooled, stirring amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring progress by TLC.

-

Upon completion, the reaction is quenched by adding water or a dilute acid solution.

-

The organic layer is separated, washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for a typical Schotten-Baumann amidation reaction.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but is a valuable building block in the synthesis of more complex molecules.

-

Pharmaceuticals: The "3-fluoro-4-methylbenzoyl" moiety is incorporated into various drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound.

-

Agrochemicals: It serves as an intermediate in the creation of novel pesticides and herbicides.

-

Materials Science: It can be used to synthesize specialty polymers and other materials where its specific structural features impart desired properties.

As it is a synthetic intermediate, it is not associated with specific biological signaling pathways. The pathway targeted would be a function of the final molecule it is used to construct.

Safety and Handling

Due to its high reactivity and corrosive nature, strict safety protocols must be followed when handling this compound.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Hazard Statement | H314 | Causes severe skin burns and eye damage.[1] |

| Signal Word | Danger | [1] |

| Precautionary (Prevention) | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Precautionary (Response) | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Precautionary (Storage) | P405 | Store locked up.[1] |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Caption: Logical diagram for the safe handling of this compound.

References

An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl chloride (CAS 59189-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzoyl chloride, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of bioactive molecules. Experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.

Physicochemical Properties

This compound is a halogenated aromatic acyl chloride. Its chemical structure incorporates a fluorine atom and a methyl group on the benzene ring, which imparts unique reactivity and makes it a valuable building block in organic synthesis. The physicochemical properties of this compound and its common isomer, 4-Fluoro-3-methylbenzoyl chloride, are summarized in the table below for comparative analysis.

| Property | This compound | 4-Fluoro-3-methylbenzoyl chloride |

| CAS Number | 59189-97-8 | 455-84-5 |

| Molecular Formula | C₈H₆ClFO[1][2] | C₈H₆ClFO[3] |

| Molecular Weight | 172.59 g/mol [1] | 172.58 g/mol [3] |

| Appearance | Clear yellow liquid[2] | Colorless to light yellow to light orange clear liquid[3] |

| Boiling Point | 223.4°C at 760 mmHg[2] | 129-133°C at 17 mmHg[4] |

| Density | 1.250 g/mL[1][2] | 1.215 g/mL at 25°C[4] |

| Flash Point | 88.9°C[1][2] | 98°C (closed cup) |

| Refractive Index | 1.531-1.533[2] | 1.5320 at 20°C[4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the chlorination of its corresponding carboxylic acid, 3-Fluoro-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for this transformation.

Synthesis of this compound from 3-Fluoro-4-methylbenzoic acid

Experimental Protocol:

A detailed experimental protocol for a similar transformation suggests the following procedure.[5]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-Fluoro-4-methylbenzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can then be purified by vacuum distillation.

The following diagram illustrates the general workflow for the synthesis of acyl chlorides from carboxylic acids.

References

- 1. 59189-97-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 455-84-5 CAS MSDS (4-FLUORO-3-METHYLBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzoyl chloride is a fluorinated aromatic acyl chloride that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structural features, including the reactive acyl chloride group and the fluorine and methyl substituents on the benzene ring, make it a valuable intermediate in the pharmaceutical and agrochemical industries. The presence of a fluorine atom can significantly influence the physicochemical properties of the final compounds, such as their metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical properties, synthetic methodology, analytical techniques, and applications of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| CAS Number | 59189-97-8 | [1] |

| Appearance | Clear yellow liquid | [2] |

| Density | 1.28 g/mL | [3] |

| Boiling Point | 115 °C at 20 mmHg | [3] |

| Refractive Index | n20/D 1.53 | [3] |

| Flash Point | 98 °C (closed cup) | |

| Solubility | Reacts with water. Soluble in many organic solvents. | [4] |

Experimental Protocols

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of 3-fluoro-4-methylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Reaction:

Detailed Methodology:

-

Reaction Setup: In a fume hood, a dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂) is charged with 3-fluoro-4-methylbenzoic acid.

-

Addition of Reagents: An excess of thionyl chloride (typically 1.5 to 2 equivalents) is slowly added to the flask. A catalytic amount of N,N-dimethylformamide (a few drops) is then added.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 79 °C, the boiling point of thionyl chloride) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). A typical reaction time is 2-4 hours.[5]

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound can be purified by fractional distillation under vacuum to yield the final product as a clear liquid.[4]

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a suitable technique for the analysis of this compound. Due to its reactive nature, derivatization may be employed for more robust analysis, though direct analysis is also possible.

-

Sample Preparation: A dilute solution of the sample is prepared in an inert, dry solvent such as dichloromethane or hexane. For derivatization, the sample can be reacted with an alcohol (e.g., methanol) to form the corresponding stable ester, which is less reactive and chromatographs well.

-

GC Conditions (General):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.

-

Injector: Split/splitless injector, with a high split ratio to handle concentrated samples.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C and ramping up to 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detector: A quadrupole or ion trap mass analyzer.

-

Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and characteristic fragment ions.

-

High-Performance Liquid Chromatography (HPLC) Analysis:

Direct analysis of acyl chlorides by HPLC can be challenging due to their reactivity with common mobile phase components (like water or alcohols). Therefore, derivatization is the recommended approach.

-

Derivatization: A common method is to react the this compound with an alcohol (e.g., methanol or ethanol) to form the corresponding stable ester, or with an amine to form an amide.[6]

-

HPLC Conditions (for the derivatized product):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape).

-

Detector: A UV detector set to a wavelength where the aromatic derivative absorbs strongly (e.g., around 254 nm). A Diode Array Detector (DAD) can provide more comprehensive spectral information.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Applications in Synthesis and Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7] The incorporation of the 3-fluoro-4-methylbenzoyl moiety can enhance the biological activity and pharmacokinetic properties of a molecule.[8]

Role as a Synthetic Building Block:

The high reactivity of the acyl chloride group allows it to readily participate in a variety of chemical transformations, most notably:

-

Acylation of amines: To form amides, a common functional group in many drug molecules.

-

Acylation of alcohols and phenols: To form esters.

-

Friedel-Crafts acylation: To introduce the 3-fluoro-4-methylbenzoyl group onto another aromatic ring.

The following diagram illustrates the general workflow of utilizing this compound as a synthetic intermediate.

Caption: Synthetic workflow of this compound.

Safety and Handling

This compound is a corrosive substance that reacts violently with water. It is harmful if swallowed, inhaled, or absorbed through the skin, causing severe burns.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as strong bases and oxidizing agents. The container should be tightly sealed.

References

- 1. prepchem.com [prepchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

Structural Analysis of 3-Fluoro-4-methylbenzoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-Fluoro-4-methylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established synthetic protocols for analogous compounds with predicted spectroscopic and structural data based on well-understood principles of chemical analysis.

Physicochemical Properties

This compound is an acyl chloride derivative of benzoic acid. Its structure incorporates a fluorine atom and a methyl group on the aromatic ring, which can significantly influence the reactivity and physicochemical properties of molecules synthesized from it.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO | PubChem[1] |

| Molecular Weight | 172.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59189-97-8 | PubChem[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)Cl)F | PubChem[1] |

Synthesis Protocol

The synthesis of this compound is most commonly achieved by the chlorination of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂). This is a standard and widely used method for the preparation of acyl chlorides.[2][3]

Experimental Protocol: Synthesis from 3-Fluoro-4-methylbenzoic acid

This protocol is adapted from established procedures for similar benzoyl chloride syntheses.[3]

Materials:

-

3-Fluoro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Heating mantle with a magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, add 3-fluoro-4-methylbenzoic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of DMF (a few drops).

-

Equip the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under vacuum.

Structural and Spectroscopic Analysis

As experimental spectra for this compound are not publicly available, the following tables present predicted data based on the analysis of its precursor, 3-fluoro-4-methylbenzoic acid, and known spectroscopic data for structurally similar compounds.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic peaks for the acyl chloride functional group and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1785-1770 | Strong | C=O stretch (acyl chloride) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250-1150 | Strong | C-F stretch |

| ~900-800 | Strong | C-Cl stretch |

Predicted ¹H NMR Spectroscopy Data

The proton NMR spectrum is predicted based on the known spectrum of 3-fluoro-4-methylbenzoic acid, with expected downfield shifts for the aromatic protons adjacent to the electron-withdrawing acyl chloride group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.9-8.1 | d | H-6 |

| ~7.8-8.0 | dd | H-2 |

| ~7.3-7.5 | t | H-5 |

| ~2.4 | s | -CH₃ |

Predicted ¹³C NMR Spectroscopy Data

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~168-170 | C=O (acyl chloride) | | ~160-165 (d) | C-F | | ~135-140 | C-CH₃ | | ~130-135 | C-H | | ~125-130 (d) | C-H | | ~115-120 (d) | C-H | | ~130-135 (d) | C-COCl | | ~15-20 | -CH₃ |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a benzoyl chloride derivative.

| m/z | Interpretation |

| 172/174 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 137 | Loss of Cl radical |

| 109 | Loss of CO and Cl |

| 91 | Tropylium ion fragment |

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl Chloride: Reactivity and Role as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylbenzoyl chloride is a halogenated aromatic acyl chloride, a class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. This technical guide elucidates the chemical reactivity and synthetic utility of this compound, focusing on the underlying mechanisms that make it a valuable building block in medicinal and agricultural chemistry. While this compound is not an active pharmaceutical ingredient (API) and therefore does not possess a biological mechanism of action in the traditional sense, its high reactivity is harnessed to construct more complex, biologically active molecules. This document will detail its chemical properties, the mechanism of its primary reactions, and its application in the synthesis of functional molecules.

Chemical Properties and Reactivity

This compound is a derivative of benzoyl chloride with a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol [1] |

| CAS Number | 59189-97-8[1][2][3] |

| Appearance | Colorless to pale yellow liquid (presumed) |

| Reactivity | Highly reactive acyl chloride |

The key to the utility of this compound lies in the reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is further modulated by the substituents on the aromatic ring.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect).[4] This effect pulls electron density away from the aromatic ring and the carbonyl carbon, increasing its electrophilicity and making the compound more reactive towards nucleophilic acyl substitution compared to non-fluorinated analogues.[4] The para-methyl group has a mild electron-donating effect that can slightly influence the regioselectivity in certain reactions, though this is less significant in typical nucleophilic acyl substitutions.[4]

Mechanism of Action: Nucleophilic Acyl Substitution

The primary "mechanism of action" for this compound in a synthetic context is nucleophilic acyl substitution . This is a two-step addition-elimination mechanism.

Experimental Protocol: General Synthesis of Amides and Esters

The high reactivity of this compound allows for its efficient use in forming amide and ester linkages, which are prevalent in biologically active molecules.[4]

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine for amide synthesis; an alcohol for ester synthesis)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

The nucleophile (amine or alcohol) is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

A base is added to the solution.

-

This compound, dissolved in the same solvent, is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

The reaction is stirred and allowed to warm to room temperature, and the progress is monitored by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the salt byproduct and any unreacted starting materials.

-

The organic solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield the desired amide or ester.

The following diagram illustrates the general workflow for the synthesis of an amide using this compound.

The mechanism for this reaction is depicted in the following signaling pathway-style diagram.

Applications in Drug Discovery and Agrochemicals

This compound serves as a critical starting material for a variety of molecules with therapeutic or agricultural applications.[4] The incorporation of the 3-fluoro-4-methylbenzoyl moiety can significantly influence the properties of the final product. The fluorine atom, in particular, is a common feature in modern drug design as it can enhance metabolic stability, binding affinity, and bioavailability.[5]

This compound is a known building block for the synthesis of:

-

N-benzoyl-N′-phenylurea derivatives , which are a class of compounds with applications in agriculture, particularly as herbicides.[4]

-

Various Active Pharmaceutical Ingredients (APIs) , where the reactive acyl chloride allows for its incorporation into more complex molecular scaffolds.[4]

The logical relationship of its application is shown below.

Conclusion

This compound is a valuable reagent in organic synthesis due to the high and tunable reactivity of its acyl chloride group. It does not have a direct biological mechanism of action but is a key intermediate in the construction of complex molecules that do. Its utility stems from the principles of nucleophilic acyl substitution, enhanced by the electronic effects of its ring substituents. For researchers and professionals in drug discovery and agrochemical development, understanding the chemical behavior of this and similar building blocks is fundamental to the design and synthesis of novel, effective, and safe products.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzoyl chloride is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the presence of the reactive acyl chloride group, which allows for facile introduction of the 3-fluoro-4-methylbenzoyl moiety into larger, more complex molecules. The fluorine and methyl substituents on the aromatic ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the necessary starting materials, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Synthetic Pathways

The synthesis of this compound predominantly proceeds through the chlorination of its corresponding carboxylic acid, 3-Fluoro-4-methylbenzoic acid. This precursor can be synthesized from commercially available starting materials via two main routes.

An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 3-Fluoro-4-methylbenzoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Chemical Data

The fundamental properties of this compound are summarized below, providing a clear reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO | [1][2][3] |

| Molecular Weight | 172.59 g/mol | [1] |

| Alternate Molecular Weight | 172.58 g/mol | [2][3] |

| CAS Number | 59189-97-8 | [2] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 223.4°C at 760 mmHg | [1][2] |

| Density | 1.250 g/cm³ | [2] |

Experimental Protocol: Synthesis of this compound

A standard and widely adopted method for the synthesis of benzoyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This process is efficient for the preparation of this compound from 3-Fluoro-4-methylbenzoic acid.

Objective: To synthesize this compound by the chlorination of 3-Fluoro-4-methylbenzoic acid.

Materials:

-

3-Fluoro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add 3-Fluoro-4-methylbenzoic acid and the anhydrous solvent.

-

Addition of Reagents: To the stirred suspension, add a catalytic amount of anhydrous DMF. Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield the final product.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of this compound as a versatile chemical intermediate.

References

3-Fluoro-4-methylbenzoyl chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-4-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 59189-97-8). The following sections detail the physical and chemical properties, hazard identification, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory or research setting.

Compound Identification and Properties

This compound is a corrosive chemical that requires careful handling. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 59189-97-8 |

| Molecular Formula | C₈H₆ClFO |

| Appearance | Light yellow liquid |

| Boiling Point | 152 °C (lit.) |

| Flash Point | 87 °C (closed cup)[1] |

| Density | 1.486 g/cm³ at 25 °C[1] |

| Water Solubility | No data available; reacts violently with water[2][3] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary dangers are its corrosivity and violent reaction with water.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage[2][4] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage[4] |

| Flammable Liquids | 4 | Combustible liquid |

Signal Word: Danger[2]

Key Hazards:

-

Reacts violently with water, liberating toxic and potentially flammable gas.[2][3]

-

Moisture sensitive; handle and store under dry conditions.[2]

-

Combustible liquid.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to ensure safety.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][7]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

Storage

-

Store in a dry, cool, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Protect from moisture.[2]

-

Store in a corrosives area.[2]

-

Incompatible materials include strong oxidizing agents, strong bases, and alcohols.[1][2][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch). | NIOSH (US) or EN 166 (EU) approved. |

| Skin | Chemical-resistant gloves (e.g., PVC), a complete suit protecting against chemicals, and safety footwear. | |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)). | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |

Emergency Procedures

Immediate and appropriate responses to emergencies such as spills, fires, or personal exposure are critical.

First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or chemical foam.[2]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts violently with the substance.[3]

-

Specific Hazards: Contact with water liberates toxic gas.[2] Hazardous combustion products include carbon oxides, hydrogen chloride gas, and gaseous hydrogen fluoride.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required.[2] Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Containment and Cleanup: Soak up with inert absorbent material such as sand, silica gel, or a universal binder.[2] Collect the material in a suitable, closed container for disposal. Do not expose the spill to water.[2]

Toxicological Information

There is currently no available data on the acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity of this compound.[1] The absence of data does not mean the absence of hazard; therefore, this compound should be handled with the utmost care as a corrosive and potentially toxic substance.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Visual Workflow Guides

The following diagrams illustrate the logical workflows for handling emergencies involving this compound.

Caption: Figure 1: Chemical Spill Response Workflow

Caption: Figure 2: First Aid for Exposure

References

- 1. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS#:59189-97-8 | Chemsrc [chemsrc.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 3-Fluoro-4-methylbenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and characteristic spectral data for 3-Fluoro-4-methylbenzoyl chloride (C₈H₆ClFO), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of public experimental spectra for this specific compound, this document leverages data from analogous structures and established spectroscopic principles to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl chloride group and the fluorine atom, as well as the electron-donating methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.0 - 8.2 | Doublet of doublets | J(H,H) ≈ 8, J(H,F) ≈ 6 | H-6 |

| ~ 7.8 - 8.0 | Doublet of doublets | J(H,H) ≈ 8, J(H,F) ≈ 2 | H-2 |

| ~ 7.3 - 7.5 | Triplet | J(H,H) ≈ 8 | H-5 |

| ~ 2.4 | Singlet | - | -CH₃ |

1.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The fluorine atom will cause characteristic splitting of the signals for the carbons to which it is coupled.

| Predicted Chemical Shift (δ, ppm) | Coupling (J, Hz) | Assignment |

| ~ 168 | - | C=O |

| ~ 162 | ¹J(C,F) ≈ 250 | C-3 |

| ~ 140 | ³J(C,F) ≈ 3 | C-4 |

| ~ 135 | - | C-1 |

| ~ 132 | ³J(C,F) ≈ 8 | C-5 |

| ~ 125 | ²J(C,F) ≈ 20 | C-2 |

| ~ 118 | ²J(C,F) ≈ 22 | C-6 |

| ~ 15 | - | -CH₃ |

1.1.3. ¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the aromatic ring, which will be coupled to the adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -110 to -115 | Multiplet | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the carbonyl group of the acid chloride, aromatic C-H and C=C bonds, and the C-F bond.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1770 - 1800 | Strong | C=O stretch (acid chloride) |

| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |

| ~ 3050 - 3100 | Weak | C-H stretch (aromatic) |

| ~ 2920 - 2960 | Weak | C-H stretch (methyl) |

| ~ 1200 - 1300 | Strong | C-F stretch |

| ~ 800 - 900 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for benzoyl chlorides.

| Predicted m/z | Relative Intensity | Assignment |

| 172/174 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 137 | High | [M - Cl]⁺ |

| 109 | High | [M - Cl - CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and Mass spectra for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition :

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with 8-16 scans.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise ratio.

-

For ¹⁹F NMR , use a fluorine-observe pulse sequence. The number of scans will depend on the sample concentration.

-

-

Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum : Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum : Place the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization : Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Solubility and Synthesis of 3-Fluoro-4-methylbenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and synthesis of 3-Fluoro-4-methylbenzoyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. This document offers available solubility data, a detailed experimental protocol for a common synthesis route, and a general procedure for solubility determination.

Core Concepts: Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1] |

| Dichloromethane | Soluble (general for acyl chlorides) |

| Diethyl Ether | Soluble (general for acyl chlorides) |

| Acetone | Soluble (general for acyl chlorides) |

Note: The solubility in dichloromethane, ether, and acetone is based on the general solubility of acyl chlorides and should be experimentally verified for this compound.

Experimental Protocols

Synthesis of this compound

A standard and widely used method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol describes a representative synthesis of this compound from its precursor, 3-fluoro-4-methylbenzoic acid.

Materials:

-

3-fluoro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dry round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be dried in an oven and cooled under an inert atmosphere to exclude moisture.

-

Addition of Reactants: Add 3-fluoro-4-methylbenzoic acid (1 equivalent) to the flask, followed by the addition of anhydrous dichloromethane or toluene (approximately 10 mL per gram of carboxylic acid).

-

Chlorination: Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature with stirring.

-

Reaction: Heat the mixture to reflux (approximately 40°C for DCM, 110°C for Toluene). Continue stirring at reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution (which can be bubbled through a solution of sodium bicarbonate).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess thionyl chloride and solvent can be removed by distillation under reduced pressure. The crude this compound can then be purified by fractional distillation under vacuum to yield the final product.

Determination of Solubility (General Gravimetric Method)

The following is a general experimental protocol for determining the solubility of a compound like this compound in a given organic solvent.

Materials:

-

This compound

-

Selected anhydrous organic solvent

-

Small, sealable glass vials

-

Analytical balance

-

Temperature-controlled shaker or bath

-

Syringe filters (PTFE, compatible with the solvent)

-

Pre-weighed collection vials

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of sealable glass vials. To each vial, add a known volume of the desired organic solvent.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or bath set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed collection vial. This step should be performed quickly to minimize temperature fluctuations.

-

Solvent Evaporation: Weigh the collection vial containing the filtered solution. Then, carefully evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once all the solvent has been removed, weigh the vial again. The difference in mass corresponds to the mass of the dissolved this compound.

-

Calculation of Solubility: Calculate the solubility in grams per 100 mL (or other desired units) using the mass of the dissolved solid and the volume of the solvent used. Repeat the experiment at least in triplicate to ensure accuracy and calculate the average solubility and standard deviation.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound and a general workflow for determining its solubility.

References

An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl chloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylbenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, has a history rooted in the broader development of fluorinated organic compounds. While a singular "discovery" event is not prominently documented in scientific literature, its synthesis and utility have evolved through the application of established organic chemistry principles. This guide provides a comprehensive overview of the compound's probable synthetic origins, detailed experimental protocols for its preparation, and relevant physicochemical data. The historical context is built upon the development of methods for introducing fluorine into aromatic systems and the subsequent conversion of carboxylic acids to their more reactive acyl chloride derivatives.

Introduction and Historical Context

The advent of commercially available this compound is intrinsically linked to the advancements in organofluorine chemistry. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of synthetic routes to fluorinated building blocks has been a major focus of chemical research since the mid-20th century.

While there is no celebrated discovery of this compound itself, its synthesis became feasible with the establishment of reliable methods for the preparation of its precursor, 3-Fluoro-4-methylbenzoic acid. The general strategy for synthesizing compounds of this nature involves the construction of the substituted aromatic ring followed by functional group manipulations. The conversion of a carboxylic acid to an acyl chloride is a fundamental and well-established transformation in organic synthesis, often accomplished using reagents like thionyl chloride or oxalyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and for analytical purposes.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| CAS Number | 59189-97-8 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 223.4 °C |

| Density | 1.250 g/mL |

| Flash Point | 88.9 °C |

Synthetic Pathway and Experimental Protocols

The most plausible and commonly referenced synthetic pathway to this compound begins with a suitably substituted toluene derivative and proceeds through the corresponding benzoic acid. A likely multi-step synthesis starts from 2-fluoro-4-bromotoluene.[1]

Overall Synthetic Scheme

The logical flow for the preparation of this compound is depicted below.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 3-Fluoro-4-methylbenzoic acid

A detailed experimental protocol for the synthesis of the precursor, 3-Fluoro-4-methylbenzoic acid, from 2-fluoro-4-bromotoluene via a Grignard reaction is outlined below. This procedure is based on established chemical principles for similar transformations.[1]

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-fluoro-4-bromotoluene (1.0 eq) in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture in an ice-salt bath. Bubble dry carbon dioxide gas through the solution vigorously for 2-3 hours, or pour the Grignard solution onto an excess of crushed dry ice.

-

Work-up and Isolation: After the addition of carbon dioxide is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude 3-Fluoro-4-methylbenzoic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Fluoro-4-methylbenzoic acid.

Step 2: Synthesis of this compound

The conversion of 3-Fluoro-4-methylbenzoic acid to this compound is a standard procedure. The following protocol uses thionyl chloride, a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place 3-Fluoro-4-methylbenzoic acid (1.0 eq) and add an excess of thionyl chloride (SOCl₂) (2-5 eq). A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Gently reflux the mixture for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation and Purification: After the reaction is complete, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure. The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Applications in Research and Development

This compound is a valuable building block in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the acyl chloride group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, and the presence of the fluoro and methyl groups, which can impart desirable properties to the final products.

The workflow for utilizing this intermediate in a typical drug discovery or agrochemical development pipeline is illustrated below.

Caption: Workflow for the use of this compound.

Conclusion

While the specific historical details of the first synthesis of this compound are not well-documented, its preparation is based on fundamental and well-understood principles of organic synthesis. The synthetic route via the Grignard reaction of 2-fluoro-4-bromotoluene followed by carboxylation and subsequent chlorination of the resulting benzoic acid represents a logical and practical approach. This technical guide provides researchers and scientists with the necessary information for the synthesis and application of this important chemical intermediate. The continued importance of fluorinated compounds in various fields ensures that this compound will remain a relevant and valuable building block in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-4-methylbenzoyl chloride in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-methylbenzoyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive acyl chloride group, a fluorine atom, and a methyl group on the aromatic ring, imparts unique properties to the molecules it helps create. The fluorine atom can significantly enhance biological activity and improve pharmacokinetic properties such as metabolic stability and binding affinity to target receptors.[2] The acyl chloride functional group allows for straightforward and efficient reactions, most notably in the formation of amides and esters, and in Friedel-Crafts acylation reactions.[2] These characteristics make it an invaluable reagent in the development of novel therapeutics, including kinase inhibitors and anti-inflammatory agents.[2]

Key Applications and Experimental Protocols

Amide Bond Formation in the Synthesis of Bioactive Molecules

The most prominent application of this compound is in the acylation of amines to form amide bonds. This reaction is fundamental in medicinal chemistry for linking different molecular fragments. The resulting N-aryl benzamides are common scaffolds in a variety of drug candidates.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-3-fluoro-4-methylbenzamide

This protocol details the N-acylation of 4-aminophenol with this compound.

Materials:

-

This compound (1.0 eq)

-

4-Aminophenol (1.0 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure N-(4-hydroxyphenyl)-3-fluoro-4-methylbenzamide.

Experimental Workflow: N-Acylation

Caption: Workflow for the Friedel-Crafts acylation of anisole.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. T[3]he 3-fluoro-4-methylbenzoyl moiety can be incorporated into molecules designed to target specific kinases, such as MEK (mitogen-activated protein kinase kinase).

Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. M[4]utations in this pathway are common in many cancers, leading to uncontrolled cell growth. MEK inhibitors, such as Trametinib, are designed to block this pathway at the level of MEK1 and MEK2.

[5]MEK/ERK Signaling Pathway Diagram

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the protocols described above. These values may vary depending on the specific substrate and reaction scale.

| Reaction Name | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-Acylation of 4-Aminophenol | This compound, 4-Aminophenol, Triethylamine | DCM | 0 to RT | 4-6 | >90 |

| Friedel-Crafts Acylation of Anisole | This compound, Anisole, AlCl₃ | DCM | 0 to RT | 2-4 | 80-90 |

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in forming robust amide bonds and in Friedel-Crafts acylations makes it a staple in the construction of complex molecules with significant biological activity. The protocols and data presented herein demonstrate its straightforward application in key synthetic transformations, highlighting its importance for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols for 3-Fluoro-4-methylbenzoyl Chloride as an Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzoyl chloride is a versatile acylating agent of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound in key acylation reactions, including the synthesis of amides and esters, and in Friedel-Crafts reactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| CAS Number | 59189-97-8 |

| Appearance | Clear to yellow liquid |

| Boiling Point | 223.4 °C at 760 mmHg |

| Density | 1.250 g/cm³ |

Applications in Synthesis

This compound is a reactive intermediate that readily participates in nucleophilic acyl substitution reactions. It is a valuable building block for the synthesis of a variety of compounds, including:

-

Bioactive Amides and Esters: The 3-fluoro-4-methylbenzoyl moiety can be incorporated into potential therapeutic agents. Fluorinated compounds have shown promise as antitumor and antiviral agents.[3][4][5]

-

Aryl Ketones via Friedel-Crafts Acylation: This reaction allows for the introduction of the 3-fluoro-4-methylbenzoyl group onto an aromatic ring, a common structural motif in pharmaceuticals and other functional materials.[6]

Experimental Protocols

The following are generalized protocols for common acylation reactions using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Acylation of Amines (e.g., Synthesis of N-Aryl Amides)

This protocol describes the general procedure for the synthesis of an N-aryl amide via the acylation of an aniline derivative.

Reaction Scheme:

Materials:

-

This compound

-

Aromatic amine (e.g., aniline)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-